2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

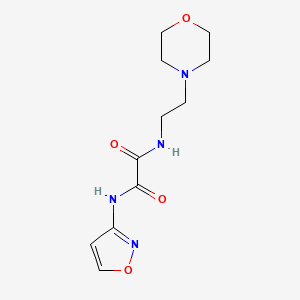

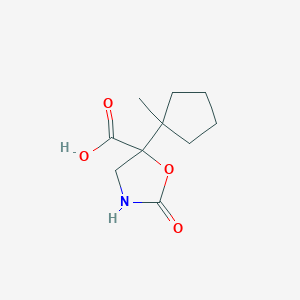

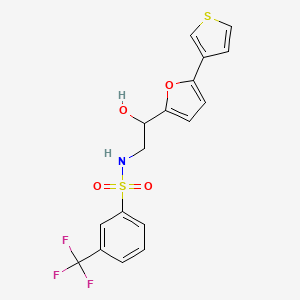

2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a methylsulfanyl group at the 6-position .Applications De Recherche Scientifique

Spin Interaction in Zinc Complexes

One application of related compounds is in studying spin interactions in zinc complexes. Schiff and Mannich bases similar to the query compound have been used to create zinc bis-phenolate complexes. These complexes demonstrate unique magnetic properties, including antiferromagnetic and ferromagnetic exchange interactions, as well as insights into zero-field splitting parameters, which are crucial in the field of inorganic chemistry and materials science (Orio et al., 2010).

Synthesis of Pyrimidine Derivatives

The synthesis of new pyrimidine derivatives, which are structurally similar to the query compound, has significant implications in medicinal chemistry and drug design. These derivatives have various substituents, which impact their chemical properties and potential applications in pharmaceuticals (Kim et al., 1996).

Development of CORM-Peptide Nucleic Acid Bioconjugates

Ruthenium(II) polypyridyl complexes, including those with pyrimidine carboxylic acids similar to the query compound, have been synthesized and studied for their potential in biosensing and biomedical applications. These complexes have shown promise as PhotoCORMs (Photoinducible Carbon Monoxide Releasing Molecules) and can be coupled with peptide nucleic acids for enhanced cellular uptake (Bischof et al., 2013).

Study of Covalent Hydration

Research into the covalent hydration of pyrimidine-5-carboxylic acids, including those with methyl substitutions, contributes to a deeper understanding of chemical reactivity and interactions. Such studies are crucial in organic chemistry for the development of new synthetic methods and understanding reaction mechanisms (Kress, 1994).

Synthesis of Thiazolo[3,2-c]pyrimidines

The synthesis of thiazolo[3,2-c]pyrimidines using compounds similar to the query chemical has been achieved. This synthetic route is significant for creating polyfunctional molecules with potential applications in drug development and materials science (Litvinchuk et al., 2021).

Studies on Crystal Structures and Hydrogen Bonds

The crystal structure of triazolo[1,5-a]pyrimidine derivatives, closely related to the query compound, has been studied to understand their supramolecular architecture. This research is pivotal in the field of crystallography and material science for designing materials with specific properties (Canfora et al., 2010).

Formation of Complexes with Nucleobases

The interaction of similar pyrimidine compounds with nucleobases has been explored, which is vital in biochemistry and pharmacology for understanding DNA and RNA interactions and designing nucleotide-based drugs (Azab et al., 2009).

Propriétés

IUPAC Name |

2-tert-butyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-6-7(9(14)15)8(16-5)13-10(12-6)11(2,3)4/h1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHWYPQKCGFSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)(C)C)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)

![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)

![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)